Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16417583
InChI: InChI=1S/C13H18FN3O5/c1-3-4-5-6-7-15-11(19)16-8-9(14)10(18)17(12(16)20)13(21)22-2/h8H,3-7H2,1-2H3,(H,15,19)
SMILES:
Molecular Formula: C13H18FN3O5
Molecular Weight: 315.30 g/mol

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate

CAS No.:

Cat. No.: VC16417583

Molecular Formula: C13H18FN3O5

Molecular Weight: 315.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate -

Specification

Molecular Formula C13H18FN3O5
Molecular Weight 315.30 g/mol
IUPAC Name methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate
Standard InChI InChI=1S/C13H18FN3O5/c1-3-4-5-6-7-15-11(19)16-8-9(14)10(18)17(12(16)20)13(21)22-2/h8H,3-7H2,1-2H3,(H,15,19)
Standard InChI Key URSLLVMSZORYOI-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OC)F

Introduction

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate is a synthetic organic compound belonging to the pyrimidine family. It is characterized by its molecular formula, C13H18FN3O5, and a molecular weight of 315.30 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its structural features and potential biological activities.

Synthesis and Preparation

The synthesis of Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate typically involves the reaction of appropriate pyrimidine derivatives with hexylamine and subsequent esterification steps. Detailed synthetic procedures may vary depending on the starting materials and desired yields .

Research Findings and Future Directions

Research on Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate is limited, but its structural features suggest potential applications in medicinal chemistry. Future studies could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis to explore its therapeutic potential.

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